Methylergometrine

説明

特性

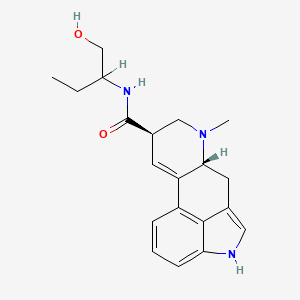

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS No. |

113-42-8 | |

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methylergometrine on Uterine Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent widely employed in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect is the induction of strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound. It delves into its receptor interactions, downstream signaling cascades, and the resulting physiological responses of uterine myocytes. Furthermore, this document outlines key experimental protocols for studying its effects and presents quantitative data in a structured format to facilitate research and drug development.

Introduction

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, with uterine atony—the failure of the uterus to contract after childbirth—being its most common cause.[1] this compound addresses this by directly stimulating the myometrium, leading to a rapid and sustained tetanic contraction that constricts uterine blood vessels and reduces blood loss.[2][3][4][5][6] Understanding the precise mechanism of action of this compound is crucial for optimizing its clinical use and for the development of novel uterotonic agents with improved safety and efficacy profiles.

Molecular Mechanism of Action

This compound's effects on uterine smooth muscle are multifaceted, involving interactions with multiple receptor systems and the activation of specific intracellular signaling pathways.[7]

Receptor Interactions

This compound is not a highly selective drug and acts as a partial agonist or antagonist at several G-protein coupled receptors (GPCRs), including serotonergic (5-HT), α-adrenergic, and dopaminergic receptors.[7][8][9] However, its uterotonic effects are primarily attributed to its activity at:

-

Serotonin (5-HT) Receptors: this compound exhibits a high affinity for several 5-HT receptor subtypes.[8] The contraction of uterine smooth muscle is believed to be mediated principally through its agonist activity at the 5-HT2A receptor .[8][10] Activation of this receptor subtype is a key initiating event in the contractile cascade.[10]

-

α-Adrenergic Receptors: The compound also interacts with α-adrenergic receptors, and this interaction is thought to contribute to its overall contractile effect on the myometrium.[9][10]

Intracellular Signaling Pathway

The binding of this compound to 5-HT2A and α-adrenergic receptors on the surface of myometrial cells triggers a well-defined intracellular signaling cascade that culminates in muscle contraction.[10]

-

G-Protein Activation: Both the 5-HT2A and α1-adrenergic receptors are coupled to the Gq/11 family of heterotrimeric G-proteins.[11][12] Upon receptor activation by this compound, the Gαq subunit dissociates and activates its downstream effector.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLC-β).[11][12][13] PLC-β then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][14]

-

Calcium Mobilization:

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[11][14][15] This binding opens calcium channels, leading to a rapid release of Ca2+ from the SR into the cytosol, significantly increasing the intracellular free calcium concentration ([Ca2+]i).[14][15][16]

-

Calcium Influx: The rise in intracellular calcium can also be augmented by the influx of extracellular Ca2+ through voltage-gated L-type calcium channels in the cell membrane.[16]

-

-

Contraction of Myofilaments: The increase in cytosolic Ca2+ is the critical trigger for smooth muscle contraction.[14][15][16]

-

Calcium binds to the protein calmodulin.[16]

-

The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[16]

-

MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin head to interact with actin filaments.[14][16]

-

This interaction leads to cross-bridge cycling and the development of force, resulting in the contraction of the uterine smooth muscle cell.[15]

-

The overall effect of this compound is a marked increase in the tone, rate, and amplitude of myometrial contractions.[1][2][3][4][5][6][7][9] At therapeutic doses, this leads to a sustained, forceful contraction of the uterus.[7]

Quantitative Data

The following table summarizes the receptor binding affinities of this compound. This data is essential for understanding its pharmacological profile and for comparative studies.

| Receptor Subtype | Affinity (Ki [nM]) | Action |

| Serotonin Receptors | ||

| 5-HT1A | 1.5–2.0 | Full agonist |

| 5-HT1B | 251 | Full agonist |

| 5-HT1D | 0.86–2.9 | Partial agonist |

| 5-HT1E | 89 | Full agonist |

| 5-HT1F | 31 | Full agonist |

| 5-HT2A | 0.35–1.1 | Full agonist |

| 5-HT2B | 0.46–2.2 | Agonist |

| 5-HT2C | 4.6–43.7 | Full agonist |

| 5-HT5A | 24.4 | Full agonist |

| 5-HT7 | 11–52 | Full agonist |

Note: Data is compiled from studies on human receptors, except for 5-HT1B (rat) and 5-HT7 (guinea pig).[8]

Experimental Protocols

Investigating the effects of this compound on uterine smooth muscle typically involves ex vivo contractility studies using isolated uterine tissue.

Isolated Organ Bath for Uterine Contractility Measurement

This protocol is a standard method for assessing the direct effects of pharmacological agents on uterine muscle contractility.[17][18][19]

Objective: To measure the contractile response of isolated uterine smooth muscle strips to this compound.

Materials:

-

Myometrial biopsies obtained with informed consent from patients undergoing cesarean section.[17][18][19]

-

Physiological Saline Solution (PSS), e.g., Krebs-Ringer bicarbonate buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[17][18]

-

Isolated organ bath system with force-displacement transducers.[17][18][19][20]

-

This compound stock solution.

-

Data acquisition system.

Methodology:

-

Tissue Preparation:

-

Immediately place the myometrial biopsy in cold PSS.

-

Under a dissecting microscope, carefully dissect fine, longitudinal strips of myometrium (e.g., 5 mm x 2 mm x 1 mm).[17]

-

Attach one end of the muscle strip to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer using surgical clips or sutures.[17][18][19]

-

-

Equilibration:

-

Submerge the mounted strips in the organ bath chambers containing PSS at 37°C.[17][18][19]

-

Apply a resting tension of approximately 2 mN and allow the tissue to equilibrate for 2-3 hours.[17] During this period, the strips will begin to exhibit stable, spontaneous contractions.[17][18][19]

-

Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

-

-

Experimental Procedure:

-

Once stable spontaneous contractions are established, record a baseline period of activity.

-

Prepare a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound to the bath and record the contractile response until it reaches a plateau.

-

Incrementally increase the concentration of this compound in the bath, allowing the response to stabilize at each concentration before adding the next.

-

Continue until a maximal response is achieved or the highest desired concentration is tested.

-

-

Data Analysis:

-

Measure the following parameters from the recorded traces:

-

Amplitude: The peak force of each contraction.

-

Frequency: The number of contractions per unit of time.

-

Basal Tone: The resting tension between contractions.

-

Area Under the Curve (AUC): An integrated measure of the total contractile activity.

-

-

Plot the change in these parameters against the log concentration of this compound to generate concentration-response curves and determine values such as the EC50 (the concentration that produces 50% of the maximal response).

-

Visualizations

Signaling Pathway of this compound in Uterine Smooth Muscle

Caption: Signaling cascade of this compound in myometrial cells.

Experimental Workflow for Isolated Organ Bath Assay

Caption: Workflow for ex vivo uterine contractility studies.

Conclusion

This compound exerts its potent uterotonic effects through a complex but well-characterized mechanism of action. By acting as an agonist at 5-HT2A and α-adrenergic receptors, it initiates a Gq-protein-mediated signaling cascade that leads to increased intracellular calcium and subsequent contraction of uterine smooth muscle. This detailed understanding of its pharmacology, supported by quantitative data and robust experimental protocols, is fundamental for its safe and effective clinical application and provides a solid foundation for future research in the field of uterotonic drug development.

References

- 1. ijogr.org [ijogr.org]

- 2. mims.com [mims.com]

- 3. This compound | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. What is the mechanism of Methylergonovine Maleate? [synapse.patsnap.com]

- 11. Intracellular signaling and phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms regulating oxytocin receptor coupling to phospholipase C in rat and human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new look at uterine muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jtgga.org [jtgga.org]

- 16. Calcium signaling and uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development | Semantic Scholar [semanticscholar.org]

- 19. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of uterine activity in vitro by integrating muscle tension - PMC [pmc.ncbi.nlm.nih.gov]

chemical synthesis and structural analogues of methylergometrine

An In-Depth Technical Guide to the Chemical Synthesis and Structural Analogues of Methylergometrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as methylergonovine, is a semi-synthetic ergot alkaloid renowned for its potent uterotonic and vasoconstrictive properties.[1][2] Structurally, it is a derivative of D-lysergic acid, featuring an amide linkage to (S)-2-aminobutanol.[3] This modification enhances its activity compared to its natural precursor, ergometrine.[3] Clinically, this compound is primarily used in obstetrics to prevent and control postpartum and post-abortion hemorrhage by inducing rapid and sustained uterine contractions.[1][2]

Beyond its oxytocic effects, this compound is also utilized in the treatment of migraine and cluster headaches and is the active metabolite of the migraine prophylactic drug, methysergide.[4][5] Its pharmacological profile is complex, arising from its interactions as a partial agonist or antagonist at a range of serotonergic, dopaminergic, and alpha-adrenergic receptors.[1][6] The primary therapeutic effect on the uterus is mediated through agonism at 5-HT2A receptors.[4] This guide provides a detailed overview of the chemical synthesis of this compound, explores its key structural analogues, and elucidates its primary signaling pathways.

Chemical Synthesis of this compound

The industrial production of this compound is predominantly a semi-synthetic process starting from D-lysergic acid. Lysergic acid is a natural product obtained by the hydrolysis of ergot alkaloids, which are produced by fungi of the Claviceps genus.[3] The core of the synthesis is the formation of an amide bond between the carboxyl group of lysergic acid and the amino group of (+)-2-amino-1-butanol.[6]

Synthetic Pathway Overview

The synthesis can be conceptualized as a standard peptide coupling reaction. To facilitate the amidation, the carboxylic acid of lysergic acid must first be activated. This can be achieved through various methods, such as conversion to an acid chloride, an azide, or by using peptide coupling reagents. The activated lysergic acid derivative is then reacted with (+)-2-amino-1-butanol to form the final product, this compound.

Caption: Semi-synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the semi-synthesis of this compound from D-lysergic acid, based on established methods for lysergamide (B1675752) formation.

Step 1: Activation of D-Lysergic Acid

-

Suspend D-lysergic acid (1 equivalent) in a cold (0 °C), anhydrous, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable peptide coupling reagent, such as Carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of a carbodiimide (B86325) (e.g., DCC, EDC) and an activator (e.g., HOBt), portion-wise while maintaining the temperature at 0 °C.

-

Alternatively, for acid chloride formation, treat a suspension of lysergic acid in anhydrous DCM with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.

-

Stir the reaction mixture at 0 °C for 1-2 hours, or until activation is complete (monitorable by TLC or HPLC). The resulting solution contains the activated lysergic acid intermediate.

Step 2: Amidation with (+)-2-Amino-1-butanol

-

In a separate flask, dissolve (+)-2-amino-1-butanol (1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of the activated lysergic acid intermediate from Step 1 to the amine solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of the activated intermediate and the formation of this compound.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound base as a solid.

-

Purify the crude product by recrystallization. A mixture of ethanol (B145695) and methanol (B129727) is a suitable recrystallization solvent.[7] Dissolve the crude solid in the hot solvent mixture, add activated charcoal to decolorize, filter while hot, and allow the filtrate to cool slowly to induce crystallization (e.g., at 0 °C).[7]

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 4: Salt Formation (Optional but common)

-

Dissolve the purified this compound free base in a suitable solvent like ethanol.

-

Add a stoichiometric amount of maleic acid dissolved in the same solvent.

-

The this compound maleate salt will precipitate. Collect the salt by filtration, wash with a cold solvent, and dry to yield the final product.

Structural Analogues of this compound

Several structural analogues of this compound are of significant pharmacological interest. The primary points of modification on the ergoline (B1233604) scaffold are the amide substituent at the C-8 position and the nitrogen of the indole (B1671886) ring (N-1).

Caption: Relationship between this compound and its key analogues.

Ergometrine (Ergonovine)

Ergometrine is a naturally occurring ergot alkaloid and the direct structural precursor to this compound.[3] It differs only by the side chain, featuring an (S)-2-aminopropanol moiety instead of (S)-2-aminobutanol.[3] This seemingly minor difference results in this compound having enhanced and more prolonged uterotonic activity.[3] Its synthesis follows the same amidation pathway as this compound, using (S)-2-aminopropanol as the amine component.

Methysergide

Methysergide is a semi-synthetic derivative distinguished by the addition of a methyl group at the N-1 position of the indole ring.[5] It functions as a prodrug, being metabolized in the body to this compound, which is responsible for its therapeutic effects in migraine prevention.[8][9] Methysergide itself acts primarily as a 5-HT2 receptor antagonist, whereas its metabolite, this compound, is a potent agonist at these same receptors.[10][11] This metabolic conversion is crucial to its mechanism of action.[8]

Data Presentation: Receptor Binding Profiles

The pharmacological effects of this compound and its analogues are dictated by their affinities for various neurotransmitter receptors. The following table summarizes the binding affinities (Ki, nM) at key human serotonin (B10506) (5-HT) receptors. Lower Ki values indicate higher binding affinity.

| Receptor | This compound (Ki, nM) | Methysergide (Ki, nM) | Ergometrine (Ki, nM) |

| 5-HT1A | 1.5 - 2.0[4] | 1.9[10] | Data not readily available |

| 5-HT1B | 251 (rat)[4] | 7.9[10] | Data not readily available |

| 5-HT1D | 0.86 - 2.9[4] | 2.5[10] | Data not readily available |

| 5-HT1E | 89[4] | 1.6[10] | Data not readily available |

| 5-HT1F | 31[4] | 10[10] | Data not readily available |

| 5-HT2A | 0.35 - 1.1[4] | 1.1[10] | ~100-1000 (qualitative)[12] |

| 5-HT2B | 0.46 - 2.2[4] | 0.6[10] | Data not readily available |

| 5-HT2C | 4.6 - 43.7[4] | 1.3[10] | Data not readily available |

| 5-HT7 | 11 - 52 (guinea pig)[4] | 4.0[10] | Data not readily available |

Note: Data is compiled from multiple sources and receptor assays may vary. Direct comparison should be made with caution.

Pharmacological Profile and Signaling Pathways

This compound's primary clinical action, uterine contraction, is mediated by its agonist activity at 5-HT2A receptors located on uterine smooth muscle cells.[4] This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein complex.

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor initiates a well-characterized signaling cascade:

-

Receptor Activation: this compound binds to and activates the 5-HT2A receptor.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[13]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[13]

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[13]

-

Muscle Contraction: The elevated cytosolic Ca2+ concentration is the primary trigger for smooth muscle contraction, leading to the potent uterotonic effect.

Caption: 5-HT2A receptor signaling pathway activated by this compound.

This compound also interacts with other receptors, including dopamine (B1211576) D1 receptors, which typically couple to Gs proteins to increase cyclic AMP (cAMP) levels.[6][14] This multifaceted receptor profile contributes to its broad range of physiological effects and potential side effects.

Conclusion

This compound remains a vital therapeutic agent in modern medicine, primarily due to its reliable and potent uterotonic activity. Its chemical synthesis is a well-established semi-synthetic process that leverages the natural availability of lysergic acid. The study of its structural analogues, such as ergometrine and methysergide, has been crucial in understanding the structure-activity relationships within the ergoline class of compounds and has led to the development of drugs with distinct therapeutic applications. The potent pharmacological effects of this compound are primarily driven by its high affinity and agonist activity at the 5-HT2A receptor, which initiates a Gq-mediated signaling cascade culminating in smooth muscle contraction. A thorough understanding of its synthesis, pharmacology, and molecular mechanisms is essential for drug development professionals seeking to design novel therapeutics targeting serotonergic and related receptor systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. msudenver.edu [msudenver.edu]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. A Reported “New Synthesis of Lysergic Acid” Yields Only The Derailment Product: Methyl 5- methoxy-4,5-dihydroindolo[4,3- f,g]quinoline-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 9. CN106397429B - A kind of preparation method of ergometrine - Google Patents [patents.google.com]

- 10. Methysergide - Wikipedia [en.wikipedia.org]

- 11. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ergometrine stimulates histamine H2 receptors in the isolated human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Methylergometrine: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine is a semi-synthetic ergot alkaloid primarily utilized for the prevention and treatment of postpartum hemorrhage. Its therapeutic effect is mediated through its interaction with a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. The complex pharmacology of this compound, exhibiting both agonist and antagonist activities, necessitates a detailed understanding of its receptor binding profile to elucidate its mechanism of action and guide further drug development. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional activity (EC50/IC50) at various receptors. This data is compiled from multiple sources to provide a comparative overview.

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |

| Serotonin (5-HT) Receptors | ||||

| 5-HT1A | 152-146 | Human/Mouse | - | [1] |

| 5-HT1B | 85 | - | - | |

| 5-HT1D | 150 | - | - | |

| 5-HT2A | 120-173 | Human/Mouse | - | [1] |

| 5-HT2B | Agonist | Human | - | [2] |

| 5-HT2C | 79-311 | Human/Mouse | - | [1] |

| Dopamine (D) Receptors | ||||

| D1 | Antagonist | Human | - | [2] |

| D2 | - | - | - | - |

| D3 | - | - | - | - |

| Adrenergic (α) Receptors | ||||

| α1 | - | - | - | - |

| α2 | - | - | - | - |

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature.

Table 2: this compound Functional Activity

| Receptor Subtype | Assay Type | Activity | EC50/IC50 (nM) | Emax (%) | Source |

| 5-HT2A | Calcium Flux | Agonist | - | - | - |

| 5-HT2B | - | Agonist | - | - | [2] |

| D1 | cAMP Assay | Antagonist | - | - | [2] |

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature. The uterotonic effects of this compound are thought to be mediated by agonism of 5-HT2 receptors in uterine smooth muscle.[3]

Experimental Protocols

The characterization of this compound's receptor binding and functional activity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[4] These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[5]

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional assays measure the biological response of a cell upon ligand binding to a receptor. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

This assay is used for receptors that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).[2]

Objective: To determine if this compound acts as an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC50 or IC50).

Materials:

-

Cells expressing the Gs or Gi-coupled receptor of interest.

-

This compound.

-

A known agonist for the receptor (for antagonist mode).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

-

Agonist Mode: Cells are treated with increasing concentrations of this compound.

-

Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a fixed concentration of a known agonist.[6]

-

Incubation: The cells are incubated for a specific period to allow for cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: For agonist activity, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonist activity, the IC50 (concentration that inhibits 50% of the agonist response) is calculated.

This assay is suitable for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels.[7]

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors and to quantify its potency.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

This compound.

-

A known agonist for the receptor (for antagonist mode).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A fluorescence plate reader.

Protocol:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

-

Agonist Mode: The baseline fluorescence is measured before the addition of increasing concentrations of this compound.

-

Antagonist Mode: Cells are pre-incubated with this compound before the addition of a known agonist.

-

Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The EC50 or IC50 values are determined from the dose-response curves.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating various GPCR signaling pathways. The primary pathways are determined by the G-protein subtype to which the receptor is coupled.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Gq Signaling Pathway (e.g., for 5-HT2A Receptors)

Activation of Gq-coupled receptors, such as the 5-HT2A receptor, leads to the stimulation of Phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Caption: Gq-protein coupled receptor signaling pathway.

Gs/Gi Signaling Pathway (e.g., for Dopamine and other 5-HT Receptors)

GPCRs can also couple to Gs or Gi proteins. Gs proteins activate adenylyl cyclase, increasing cAMP levels, while Gi proteins inhibit adenylyl cyclase, decreasing cAMP levels.[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Caption: Gs and Gi-protein coupled receptor signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

In Vitro Effects of Methylergometrine on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent primarily used in obstetrics to prevent and treat postpartum hemorrhage. Its therapeutic effect is attributed to its ability to induce strong and sustained contractions of the uterine smooth muscle. At the cellular level, this compound exerts its effects through complex interactions with various G protein-coupled receptors (GPCRs), primarily acting as an agonist or antagonist at serotonergic, dopaminergic, and adrenergic receptors. This technical guide provides an in-depth overview of the in vitro effects of this compound on key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative parameters of this compound's interaction with various receptors and its effects on uterine contractility based on in vitro studies.

| Receptor Subtype | Action | Binding Affinity (Ki) [nM] | Assay System |

| Serotonin Receptors | |||

| 5-HT1A | Antagonist | 2.34 | Radioligand binding assay |

| 5-HT2A | Agonist | 0.40 | Radioligand binding assay |

| 5-HT2B | Partial Agonist | 0.79 | Radioligand binding assay |

| 5-HT2C | Agonist | 5.01 | Radioligand binding assay |

| 5-HT6 | Antagonist | 1.17 | Radioligand binding assay |

| Dopamine (B1211576) Receptors | |||

| D1 | Antagonist | 537 | Radioligand binding assay |

| D2 | Antagonist | 275 | Radioligand binding assay |

| D3 | Antagonist | 57.5 | Radioligand binding assay |

| Adrenergic Receptors | |||

| Alpha-2A | Antagonist | 589 | Radioligand binding assay |

| Alpha-2B | Antagonist | 209 | Radioligand binding assay |

| Functional Effect | Parameter | Value | Experimental Model |

| 5-HT2B Receptor Activation | EC50 | ~10 nM | Calcium mobilization assay |

| Uterine Contraction | Concentration Range for Effect | 10⁻⁸ - 10⁻⁶ g/mL (approx. 22 nM - 2.2 µM) | Pregnant human myometrium strips[1] |

Signaling Pathways and Mechanisms

This compound's diverse pharmacological profile stems from its interaction with multiple receptor systems, leading to the activation of various downstream signaling cascades.

Serotonin 5-HT2A Receptor Pathway (Gq/11)

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, is a primary mechanism for this compound-induced uterine contraction.[2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

Dopamine D1 Receptor Pathway (Gs)

This compound acts as an antagonist at the dopamine D1 receptor.[3] The D1 receptor is typically coupled to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound can prevent the downstream effects of dopamine, which in some tissues might include smooth muscle relaxation.

Alpha-1 Adrenergic Receptor Pathway (Gq/11)

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are coupled to the Gq/11 signaling pathway. This compound's partial agonism at these receptors can contribute to its vasoconstrictive effects and may also play a role in its uterotonic activity.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific receptor.

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) to each well.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the target receptor.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Myometrial Contractility Assay

This protocol describes the measurement of uterine smooth muscle contraction in response to this compound.

-

Tissue Preparation:

-

Obtain fresh human myometrial tissue from biopsies (e.g., during cesarean section) under ethical approval.

-

Place the tissue immediately in cold, oxygenated physiological salt solution (PSS), e.g., Krebs solution.

-

Dissect the myometrium into small, longitudinal strips (e.g., 2 x 2 x 10 mm).

-

-

Organ Bath Setup:

-

Mount the myometrial strips in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension to the strips (e.g., 1-2 g) and allow them to equilibrate and develop spontaneous contractions.

-

-

Drug Application and Data Recording:

-

Once stable spontaneous contractions are established, add cumulative concentrations of this compound to the organ baths.

-

Record the isometric tension generated by the muscle strips using a data acquisition system.

-

Measure parameters such as the amplitude (force) and frequency of contractions.

-

-

Data Analysis:

-

Calculate the change in contractile force and frequency in response to each concentration of this compound.

-

Construct dose-response curves by plotting the contractile response against the log concentration of this compound.

-

From these curves, determine parameters such as the EC50 (the concentration that produces 50% of the maximal effect).

-

Intracellular Calcium Mobilization Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to this compound.

-

Cell Preparation:

-

Culture cells expressing the target receptor (e.g., 5-HT2A) in a multi-well plate suitable for fluorescence measurements.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This involves incubating the cells with the dye, which enters the cells and is cleaved to its active, calcium-binding form.

-

Wash the cells to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations to the wells.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence change against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC50 for calcium mobilization.

-

cAMP Accumulation/Inhibition Assay

This protocol describes a general method to measure the effect of this compound on cAMP levels.

-

Cell Preparation and Treatment:

-

Culture cells expressing the target receptor (e.g., D1 for antagonism studies) in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For antagonist studies (e.g., at the D1 receptor), incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist of the receptor (e.g., dopamine for the D1 receptor) to induce cAMP production. For Gs-coupled receptors, this will increase cAMP; for Gi-coupled receptors, a forskolin-stimulated cAMP level will be inhibited.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescent assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental samples from the standard curve.

-

For antagonist studies, plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50.

-

Logical Relationships of this compound's Multi-Receptor Effects

This compound's overall physiological effect is a composite of its actions on multiple receptor subtypes, which can have both synergistic and opposing effects depending on the tissue and receptor expression profile.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro cellular effects of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers and drug development professionals. A deeper understanding of this compound's complex pharmacology at the cellular level is essential for optimizing its clinical use and for the development of novel therapeutics with improved efficacy and safety profiles. Future in vitro research should focus on further elucidating the functional selectivity and biased agonism of this compound at its various receptor targets to better predict its in vivo effects and potential side effects.

References

toxicological profile of methylergometrine in preclinical studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of methylergometrine, a semi-synthetic ergot alkaloid used for the prevention and control of postpartum and post-abortion hemorrhage.[1][2] The information is compiled from publicly available data, including regulatory documents and scientific literature, to support drug development and research activities.

Mechanism of Action and Pharmacodynamics

This compound is a potent smooth muscle constrictor that primarily targets the uterus.[2][3][4] Its therapeutic effect is mediated through direct action on uterine smooth muscle, leading to an increase in the tone, rate, and amplitude of rhythmic contractions.[1][2][4][5] This sustained, tetanic uterotonic effect effectively shortens the third stage of labor and reduces blood loss.[1][4][5][6][7]

The pharmacological actions of this compound, like other ergot alkaloids, stem from its activity as a partial agonist or antagonist at several receptor types.[1] It interacts with α-adrenergic, dopaminergic, and serotonin (B10506) (tryptaminergic) receptors.[1][2] The primary mechanism involves antagonism of the dopamine (B1211576) D1 receptor and agonism at the serotonin 5-HT2A and 5-HT2B receptors, which facilitates an influx of calcium into myometrial cells, leading to vasoconstriction and forceful uterine contractions.[1][2][3][7]

The following diagram illustrates the proposed signaling pathway for this compound's uterotonic and vasoconstrictive effects.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For this compound, these studies have established the median lethal dose (LD50) in several animal species. Overdose symptoms in animals include vomiting, diarrhea, dyspnea, incoordination, and convulsions.[7] In humans, accidental overdose in infants has led to severe symptoms like respiratory depression, convulsions, and cyanosis.[6]

A typical acute oral toxicity study follows a protocol similar to OECD Guideline 423 (Acute Toxic Class Method).

-

Species : Commonly Wistar rats or Swiss albino mice.

-

Animals : Healthy, young adult animals are used. They are fasted prior to dosing.

-

Dose Administration : A single dose of this compound is administered by oral gavage.

-

Dose Levels : A stepwise procedure is used with a starting dose based on available data. Dosing is sequential, typically in groups of three animals of a single sex.

-

Observation Period : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint : The primary endpoint is mortality, which is used to determine the LD50 value and the GHS toxicity category. A full necropsy of all animals is performed at the end of the study.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 187 | [6][8] |

| Rat | Oral | 93 | [6] |

| Rabbit | Oral | 4.5 | [6] |

Repeated-Dose Toxicity

Information on sub-chronic and chronic toxicity for this compound in preclinical studies is not extensively detailed in the public domain. Such studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. The primary concerns with repeated dosing are related to its vasoconstrictive properties, which can lead to hypertension and potential ischemic events.[2][3]

The diagram below outlines a general workflow for a 28-day or 90-day repeated-dose oral toxicity study, typically conducted according to OECD Guidelines 407 or 408.

Genotoxicity

The effect of this compound on mutagenesis has not been determined.[6] Standard preclinical genotoxicity testing batteries are typically performed to assess the potential for a drug to cause genetic damage.

The Ames test is a widely used method to assess a substance's potential to produce gene mutations.

-

Test System : Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

-

Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure : Tester strains are exposed to various concentrations of this compound on minimal media plates lacking the required amino acid.

-

Endpoint : The number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed.[4][6]

A standard carcinogenicity bioassay involves long-term administration of the test substance to animals.

-

Species : Typically conducted in two rodent species, such as rats and mice.

-

Animals : Animals are exposed to the drug for the major portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Dose Administration : this compound would be administered daily, usually in the diet or by gavage.

-

Dose Levels : At least three dose levels are used: a high dose that produces minimal toxicity, a low dose, and an intermediate dose. A concurrent control group is also included.

-

Observations : Animals are monitored for clinical signs of toxicity and the development of palpable masses.

-

Endpoint : The primary endpoint is the incidence of neoplasms in the drug-treated groups compared to the control group. A complete histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

Animal reproductive studies have not been conducted with this compound maleate.[6] It is not known whether the drug can cause fetal harm or affect reproductive capacity.[4][6] However, due to its potent uterotonic effects, this compound is contraindicated during pregnancy.[6]

This type of study (also known as a Segment II study) is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during the period of organogenesis.

-

Species : Typically conducted in two species: a rodent (usually the rat) and a non-rodent (usually the rabbit).[9][10][11]

-

Dose Administration : The test substance is administered daily to pregnant females during the period of major organogenesis (e.g., gestation days 6-15 in rats and 6-18 in rabbits).[12][13]

-

Maternal Observations : Females are observed for clinical signs, body weight, and food consumption.

-

Terminal Examination : Near the end of gestation, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations : Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Summary and Conclusion

The preclinical toxicology data for this compound is limited in the public domain, particularly concerning repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The acute toxicity profile shows significant toxicity at high doses, with LD50 values established in mice, rats, and rabbits. The primary mechanism of action, involving potent vasoconstriction and uterine contraction, underlies both its therapeutic efficacy and its principal toxicological concerns, such as hypertension. The absence of comprehensive long-term toxicity and reproductive safety data necessitates caution. Given its contraindication in pregnancy and the potential for severe adverse effects with overdose, further preclinical investigation would be required to expand its therapeutic indications or to develop analogs. Researchers and drug developers should consider these data gaps when designing further non-clinical or clinical programs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mims.com [mims.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Developmental and reproductive toxicology - ERBC [erbc-group.com]

- 10. Comparing rat and rabbit embryo-fetal developmental toxicity data for 379 pharmaceuticals: on systemic dose and developmental effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of rat and rabbit embryo-fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral teratogenicity studies of methyl bromide in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental toxicity studies in mice, rats, and rabbits with the anticonvulsant gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Targets of Methylergometrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent primarily utilized for its potent uterotonic activity in obstetrics to prevent and control postpartum hemorrhage.[1] Its therapeutic efficacy, as well as its side effects, are a direct consequence of its interaction with a range of molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative binding data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways. The primary objective is to furnish researchers and drug development professionals with a detailed understanding of this compound's mechanism of action at the molecular level.

Primary and Secondary Molecular Targets

This compound exhibits a broad pharmacological profile, acting as an agonist, partial agonist, or antagonist at various G-protein coupled receptors (GPCRs).[1][2] Its principal molecular targets belong to the serotonin (B10506) (5-hydroxytryptamine, 5-HT), dopamine (B1211576), and adrenergic receptor families.[1][2] The specific interactions with these receptors underpin its clinical effects and potential adverse reactions.

Serotonin (5-HT) Receptors

This compound demonstrates high affinity for several serotonin receptor subtypes. Its potent contractile effect on uterine smooth muscle is primarily mediated through its agonist activity at 5-HT2A receptors. The compound also interacts with numerous other 5-HT receptor subtypes, contributing to its complex pharmacological profile.

Dopamine Receptors

This compound acts as an antagonist at dopamine D1 receptors.[1] This interaction is believed to contribute to its uterotonic effects.[1] While its affinity for other dopamine receptor subtypes is less well-characterized in publicly available literature, its dopaminergic activity is a key aspect of its mechanism of action.

Adrenergic Receptors

The ergoline (B1233604) structure of this compound also confers affinity for α-adrenergic receptors. This interaction can lead to vasoconstriction, which may contribute to its hemostatic effects but also to potential cardiovascular side effects such as hypertension.

Quantitative Binding Affinity Data

The affinity of this compound for its molecular targets is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values provide a measure of the drug's potency at a specific receptor. The following tables summarize the available quantitative binding data for this compound across various receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) Range | Action |

| 5-HT1A | 1.5–2.0 | Full agonist |

| 5-HT1B | 251 | Full agonist |

| 5-HT1D | 0.86–2.9 | Partial agonist |

| 5-HT1E | 89 | Full agonist |

| 5-HT1F | 31 | Full agonist |

| 5-HT2A | 0.35–1.1 | Full agonist |

| 5-HT2B | 0.46–2.2 | Agonist |

| 5-HT2C | 4.6–43.7 | Full agonist |

| 5-HT5A | 24.4 | Full agonist |

| 5-HT7 | 11–52 | Full agonist |

Data sourced from publicly available databases and may be subject to variability based on experimental conditions.

Table 2: Binding Affinities of this compound at Dopamine and Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Action |

| Dopamine D1 | Data not readily available | Antagonist[1] |

| α-Adrenergic Receptors | Data not readily available | Agonist/Antagonist |

Note: Specific Ki values for dopamine and adrenergic receptors are not consistently reported in readily accessible literature, highlighting an area for further research.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The primary pathway responsible for its uterotonic effect is the Gq-coupled signaling cascade activated by 5-HT2A receptor agonism.

5-HT2A Receptor-Mediated Gq Signaling

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Methylergometrine

These application notes provide detailed protocols for the quantitative analysis of methylergometrine in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies are intended for researchers, scientists, and professionals in drug development and quality control.

Application Note 1: Stability-Indicating HPLC-UV/DAD Method for this compound in Pharmaceutical Preparations

This method is suitable for the quantification of this compound in oral solutions and other pharmaceutical dosage forms. It is a stability-indicating assay, capable of resolving this compound from its degradation products.[1][2][3]

Principle

A reversed-phase HPLC system with a C18 column is used to separate this compound from potential degradation products. Detection is performed using a UV or Diode Array Detector (DAD), which also allows for peak purity analysis.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Shimadzu Class-VP series or equivalent |

| Column | Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Buffer (e.g., phosphate (B84403) buffer), specific ratio may need optimization |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detector | UV or Diode Array Detector (DAD) |

| Wavelength | To be set at the absorption maximum of this compound (approx. 312 nm) |

| Run Time | Approximately 15 minutes |

Reagents and Solutions

-

This compound Maleate Reference Standard: Of known purity.

-

Acetonitrile: HPLC grade.

-

Water: HPLC grade.

-

Phosphate Buffer: Prepare as required for the specific mobile phase composition.

-

Diluent: A mixture of the mobile phase components is recommended.

Standard Solution Preparation

-

Stock Solution (e.g., 0.2 mg/mL): Accurately weigh about 20 mg of this compound Maleate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 12 µg/mL to 28 µg/mL).[4]

Sample Preparation (from Oral Solution)

-

Transfer a known volume of the this compound oral solution (e.g., 2.5 mL) into a 25 mL volumetric flask.[4]

-

Add a suitable volume of diluent (e.g., 10 mL) and sonicate to ensure complete dissolution.[4]

-

Dilute to the mark with diluent and mix well.[4]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

| Parameter | Typical Results |

| Linearity (r²) | ≥ 0.997[2] |

| Intra-day Precision (%RSD) | < 0.7%[2] |

| Inter-day Precision (%RSD) | < 2.4%[2] |

| Retention Time | Approximately 6.5 minutes (can vary)[2] |

Experimental Workflow

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Methylergometrine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is primarily used for the prevention and control of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[1][3] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and ensuring clinical safety and efficacy. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Metabolic Pathway of this compound

This compound undergoes biotransformation in the liver, leading to the formation of various phase I and phase II metabolites. The primary metabolic pathways include hydroxylation and N-demethylation, followed by potential conjugation reactions. While the complete metabolic profile is not fully elucidated in publicly available literature, based on the metabolism of similar ergot alkaloids, the following represents a predicted metabolic pathway.

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites in biological matrices such as plasma.

Caption: General workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[4]

Materials:

-

Human plasma samples

-

This compound and its metabolite standards

-

Internal Standard (IS) solution (e.g., a structurally similar ergot alkaloid)

-

Methyl tert-butyl ether (MTBE)

-

Sodium carbonate solution (e.g., 0.1 M)

-

Methanol

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample and vortex.

-

Add 1 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required based on the specific instrument and metabolites of interest.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-